1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone
Description
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone is a pyrazole-derived compound featuring a difluoromethyl group at the 1-position of the pyrazole ring and an ethanone moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the ethanone group provides a reactive site for further derivatization .
Properties
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-4(11)5-2-3-10(9-5)6(7)8/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWMZMBGIGXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone typically involves the reaction of difluoromethylated pyrazole derivatives with ethanone precursors. One common method includes the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone has shown promising potential as a pharmaceutical intermediate. Its biological activities include:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial and antifungal activities, making it a candidate for the development of new drugs targeting infections.
- Anticancer Activity : Preliminary research suggests that the compound may inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of enzyme activity related to tumor growth .
Agrochemicals
The compound's biological activity extends to agricultural applications, where it may serve as an effective agent against plant pathogens. Its ability to enhance binding affinity to biological targets suggests potential use in developing pesticides or herbicides with improved efficacy.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent introduction of the difluoromethyl group. The difluoromethyl substituent is crucial as it enhances the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as HeLa (cervical cancer) demonstrated that treatment with this compound resulted in reduced cell viability. The mechanism was hypothesized to involve apoptosis induction and inhibition of specific kinases associated with tumor growth.
Mechanism of Action
The mechanism of action of 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Effects
Key Observations :
- The difluoromethyl group (-CF₂H) offers intermediate electron-withdrawing effects compared to -CF₃ (trifluoromethyl) and -SO₂Ph (sulfonylphenyl), balancing reactivity and metabolic stability .
- Sulfone-containing analogs (e.g., compound 6b) exhibit higher polarity, improving solubility and target binding via hydrogen bonds .
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Difluoromethylation requires specialized reagents, increasing synthetic complexity compared to non-fluorinated analogs .
- Suzuki coupling (e.g., ) is effective for introducing aryl/heteroaryl groups .
Biological Activity
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The compound, characterized by its unique difluoromethyl group attached to a pyrazole ring, has been the subject of various studies aimed at understanding its pharmacological properties.
- Molecular Formula : C6H6F2N2O
- Molar Mass : 160.12 g/mol
- Density : 1.35 g/cm³ (predicted)
- Boiling Point : 199.7 °C (predicted)
- pKa : -3.78 (predicted) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A series of tests demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can act as anti-inflammatory agents. For instance, compounds related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In particular, some derivatives displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies and Research Findings
A detailed analysis of several studies provides insights into the biological activities associated with pyrazole derivatives:
These findings indicate that modifications in the pyrazole structure can significantly enhance biological activity, particularly against inflammatory pathways and microbial infections.
The biological activities of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance. The difluoromethyl group is believed to enhance lipophilicity, improving cellular uptake and bioavailability.
Q & A
What are the optimized synthetic routes for 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The compound can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, a modified Claisen-Schmidt condensation under basic conditions (e.g., ethanolic sodium ethoxide) is effective for pyrazole ring formation . Alternatively, Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethanone moiety to the pyrazole core . Key optimizations include:
- Temperature control : Reflux in anhydrous ethanol (70–80°C) minimizes side reactions.
- Catalyst selection : Piperidine or morpholine derivatives enhance regioselectivity for the pyrazole ring .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
How can spectroscopic and crystallographic data resolve ambiguities in structural elucidation?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR and 2D techniques (HSQC, HMBC) to confirm substituent positions. For example, the difluoromethyl group shows distinct ¹⁹F NMR splitting (J ≈ 250–300 Hz) .
- X-ray Crystallography : Refinement via SHELXL (with Olex2 or APEX3 software) provides bond-length and angle precision. For pyrazole derivatives, C–N bond lengths typically range 1.33–1.37 Å, while ketone C=O bonds are ~1.21 Å .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C–F (1100–1200 cm⁻¹) validate functional groups .
How can discrepancies in spectral data (e.g., unexpected NMR splitting) be systematically addressed?
Methodological Answer:
- Dynamic Effects : Rotameric interconversion of the difluoromethyl group can cause splitting anomalies. Variable-temperature NMR (e.g., 298–343 K) distinguishes static vs. dynamic effects .
- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts.
- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) simulate NMR spectra using Gaussian 16. Deviations >0.3 ppm suggest structural misassignment .
What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. Pyrazole N-atoms are nucleophilic (HOMO-rich), while the ketone is electrophilic (LUMO-rich) .
- Fukui Indices : Determine using Mulliken charges to predict regioselectivity in substitution reactions.
- Solvent Modeling : CPCM (Conductor-like Polarizable Continuum Model) simulates solvent effects on transition states .
How can structure-activity relationship (SAR) studies guide biological activity optimization?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F), methoxy, or alkyl groups at pyrazole positions. For example, 4-methoxy substitution enhances antibacterial activity in related pyrazolines .
- Biological Assays : Test against E. coli (MIC) or fungal models (C. albicans) with dose-response curves (IC₅₀ determination) .
- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and activity. A parabolic logP (2–3) often optimizes membrane permeability .
What safety protocols are critical for handling fluorinated pyrazole derivatives?
Methodological Answer:
- Containment : Use gloveboxes for reactions releasing HF or fluorinated intermediates .
- PPE : Acid-resistant gloves (e.g., neoprene) and full-face shields mitigate exposure risks .
- Waste Management : Neutralize fluorinated waste with Ca(OH)₂ before disposal .
How can crystallographic twinning or disorder in X-ray data be resolved?
Methodological Answer:
- Twinning Detection : PLATON’s TWINLAW identifies twin laws. Refine using SHELXL ’s TWIN/BASF commands .
- Disordered Atoms : Apply SQUEEZE (in PLATON) to model solvent regions or use restraints (ISOR, DELU) for thermal parameters .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Exotherm Management : Use jacketed reactors with controlled cooling (0–5°C) during ketone addition .
- Catalyst Recycling : Immobilized catalysts (e.g., AlCl₃ on silica) reduce waste and improve TON (turnover number).
- Process Analytics : In-line FTIR monitors reaction progression; PAT (Process Analytical Technology) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
